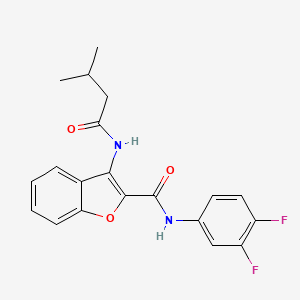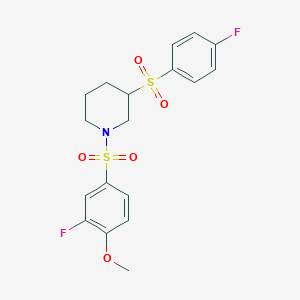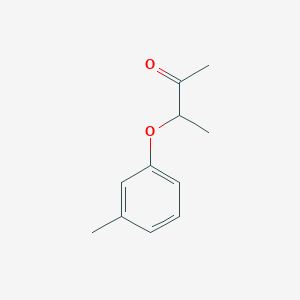
3-(3-メチルフェノキシ)-2-ブタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylphenoxy)-2-butanone, also known as 3-Methyl-2-butanone or 3-Methylphenyl ethyl ketone, is an organic compound with a molecular formula of C10H14O. It is a colorless liquid with a sweet, fruity odor. 3-Methyl-2-butanone is a widely used industrial solvent and is an important intermediate in the synthesis of a variety of chemicals. It is also used as a flavoring agent in food and beverages, and in perfumes and cosmetics.
科学的研究の応用
- トリアゾール類は、細菌、真菌、その他の病原体に対して強力な抗菌作用を示します。 研究者らは、これらの化合物を潜在的な抗生物質や抗真菌剤として使用することを模索してきました .
- 一部のトリアゾール類は、ウイルス酵素を阻害したり、ウイルスの複製を阻害することによって抗ウイルス活性を示します。 これらの化合物は、ウイルス感染症の治療における可能性について調査されています .
- トリアゾール類は、抗結核薬として有望であることが示されています。 これらの化合物は、結核の原因となる結核菌の増殖を阻害する可能性があります .
- 研究者らは、トリアゾール類を潜在的な抗癌剤として研究してきました。これらの化合物は、特定の癌細胞を標的にし、細胞分裂を阻害し、アポトーシスを誘導することができます。 これらの化合物の選択性と有効性は、癌治療のための魅力的な候補となっています .
- トリアゾール類は、有機触媒において重要な役割を果たします。 これらの化合物は、さまざまな化学反応における触媒として作用し、結合形成を促進し、複雑な分子の効率的な合成を促進します .
- トリアゾール類は、ポリマー、コーティング、機能性材料などの開発を含む材料科学において応用されています。 これらの化合物の独自の特性は、材料性能の向上に貢献しています .
抗菌活性
抗ウイルス特性
抗結核剤
抗癌の可能性
有機触媒
材料科学への応用
より深い理解のために、参考文献に記載されている元の研究論文を参照することをお勧めします . さらに質問がある場合や追加情報が必要な場合は、お気軽にお問い合わせください! 😊
作用機序
Target of Action
It is known that similar compounds, such as mcpa and mcpb, which are derivatives of o-cresol , have been used as herbicides and molluscicides . These compounds typically target specific enzymes or pathways in pests, disrupting their normal functions and leading to their death .
Mode of Action
Based on its structural similarity to other phenoxy compounds, it may interact with its targets by mimicking natural substrates or inhibitors, thereby disrupting normal biological processes . For example, metaldehyde, a related molluscicide, causes the target organism to produce excess mucus, leading to dehydration and death .
Biochemical Pathways
For instance, some phenoxy herbicides act by mimicking the auxin growth hormone indoleacetic acid, causing rapid, uncontrolled growth in targeted plants .
Pharmacokinetics
Similar compounds are known to be rapidly absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily in urine .
Result of Action
Based on the effects of similar compounds, it can be inferred that this compound may disrupt normal cellular functions, leading to cell death .
Action Environment
The action, efficacy, and stability of 3-(3-Methylphenoxy)-2-butanone can be influenced by various environmental factors. For instance, similar compounds such as metaldehyde are known to run off readily from fields and enter surface water bodies due to their physicochemical properties . The presence of this compound in the environment could potentially affect non-target organisms and ecosystems.
生化学分析
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of 3-(3-Methylphenoxy)-2-butanone in animal models are not well studied. It is possible that the compound may exhibit threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 3-(3-Methylphenoxy)-2-butanone are not well characterized. The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 3-(3-Methylphenoxy)-2-butanone is not well known. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
3-(3-methylphenoxy)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-5-4-6-11(7-8)13-10(3)9(2)12/h4-7,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNUTTZYSFNIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

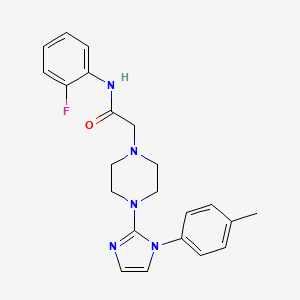
![N-[2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-ethylsulfanylacetamide](/img/structure/B2572302.png)
![4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol](/img/structure/B2572304.png)
![(E)-3-(furan-2-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acrylamide](/img/structure/B2572305.png)


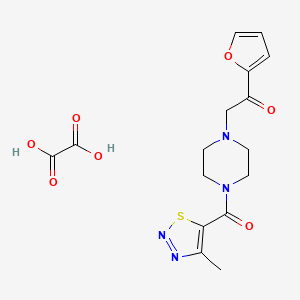
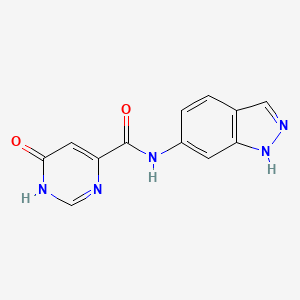
![3-cyclopentyl-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2572315.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2572317.png)


